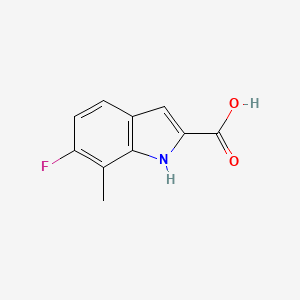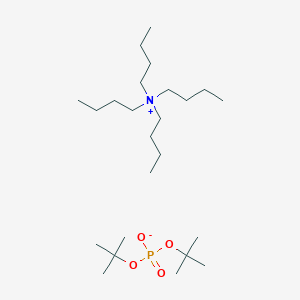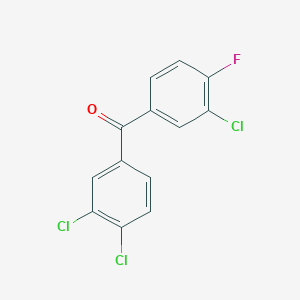
4-Fluoro-3,3',4'-trichlorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,3’,4’-trichlorobenzophenone is an organic compound with the molecular formula C13H6Cl3FO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3,3’,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-fluorobenzoyl chloride and 3,4-dichlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The general reaction scheme is as follows:
4-Fluorobenzoyl chloride+3,4-DichlorobenzeneAlCl34-Fluoro-3,3’,4’-trichlorobenzophenone
Industrial Production Methods
In an industrial setting, the synthesis of 4-Fluoro-3,3’,4’-trichlorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3,3’,4’-trichlorobenzophenone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted benzophenones with various functional groups.
Reduction: 4-Fluoro-3,3’,4’-trichlorobenzhydrol.
Oxidation: 4-Fluoro-3,3’,4’-trichlorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3,3’,4’-trichlorobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It may be explored for its potential biological activity and used as a building block in drug discovery.
Chemical Analysis: The compound can be used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3,3’,4’-trichlorobenzophenone depends on its specific application. In organic synthesis, it acts as an electrophile in Friedel-Crafts acylation reactions. The fluorine and chlorine substituents influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but with a trifluoromethyl group instead of chlorine atoms.
4-Fluoro-3-nitrobenzotrifluoride: Contains a nitro group and trifluoromethyl group, differing in functional groups.
3-Chloro-4-fluorobenzonitrile: Similar in having fluorine and chlorine substituents but with a nitrile group.
Uniqueness
4-Fluoro-3,3’,4’-trichlorobenzophenone is unique due to the specific arrangement of fluorine and chlorine atoms on the benzophenone core. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable in various chemical transformations and applications.
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3FO/c14-9-3-1-7(5-10(9)15)13(18)8-2-4-12(17)11(16)6-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUZWLYEGHDGGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)
![Ethyl 4-((2-hydroxyethyl)amino)-2,6-dimethylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322243.png)
![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)
![{[3-(2-Fluorobenzyl)quinoxalin-2-yl]thio}-acetic acid](/img/structure/B1322245.png)
![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)
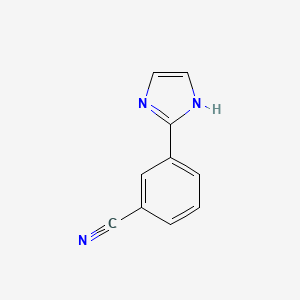
![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)
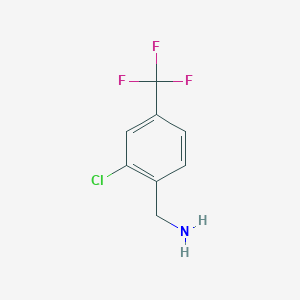
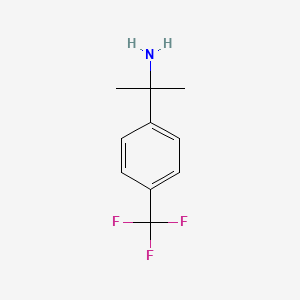
![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)
![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)
